1-[1-(2-Methoxyethyl)-1H-indol-3-YL]ethanone
Overview
Description
1-[1-(2-Methoxyethyl)-1H-indol-3-YL]ethanone is an organic compound with the molecular formula C13H15NO2. It belongs to the class of indole derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Mechanism of Action
Target of Action
The compound “1-[1-(2-Methoxyethyl)-1H-indol-3-YL]ethanone” is a complex organic molecule that contains an indole group. Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have been found in many important synthetic drug molecules . The application of indole derivatives as biologically active compounds for the treatment of various disorders in the human body has attracted increasing attention in recent years .
Mode of Action
Indole derivatives bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives . The reactivity of this compound would be influenced by the presence of the indole ring and the various substituents. The indole ring is aromatic and relatively stable, but can undergo electrophilic aromatic substitution reactions .
Biochemical Pathways
Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that indole derivatives can affect a variety of biochemical pathways, leading to diverse downstream effects.
Pharmacokinetics
. These properties can impact the bioavailability of the compound.
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, some indole derivatives have shown efficacy in reducing the viability and growth of cancer cells .
Action Environment
The action, efficacy, and stability of “this compound” can be influenced by various environmental factors. These could include the pH of the environment, the presence of other molecules, and the specific conditions within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(2-Methoxyethyl)-1H-indol-3-YL]ethanone typically involves the reaction of indole derivatives with appropriate reagents under controlled conditions. One common method includes the alkylation of indole with 2-methoxyethyl chloride in the presence of a base, followed by acylation with ethanoyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to enhance yield and purity. The use of continuous flow reactors and automated systems can further improve efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-[1-(2-Methoxyethyl)-1H-indol-3-YL]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the indole ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or nitrated indole derivatives.
Scientific Research Applications
1-[1-(2-Methoxyethyl)-1H-indol-3-YL]ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Methoxyethyl)-1H-indole-3-carbaldehyde
- 1-(2-Methoxyethyl)-1H-indole-3-carboxylic acid
- 1-(2-Methoxyethyl)-1H-indole-3-methylamine
Uniqueness
1-[1-(2-Methoxyethyl)-1H-indol-3-YL]ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[1-(2-methoxyethyl)indol-3-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-10(15)12-9-14(7-8-16-2)13-6-4-3-5-11(12)13/h3-6,9H,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYTHXNOXCIMWCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(C2=CC=CC=C21)CCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30654833 | |
Record name | 1-[1-(2-Methoxyethyl)-1H-indol-3-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30654833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
915917-10-1 | |
Record name | 1-[1-(2-Methoxyethyl)-1H-indol-3-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30654833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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